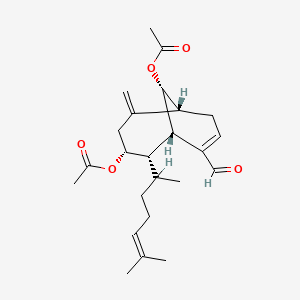![molecular formula C15H25NO2 B14412905 4-[2-(Dipropylamino)ethyl]-2-methoxyphenol CAS No. 82801-98-7](/img/structure/B14412905.png)
4-[2-(Dipropylamino)ethyl]-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Dipropylamino)ethyl]-2-methoxyphenol is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dipropylamino group attached to an ethyl chain, further connected to a methoxyphenol moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Dipropylamino)ethyl]-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with 2-(dipropylamino)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[2-(Dipropylamino)ethyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols
Applications De Recherche Scientifique
4-[2-(Dipropylamino)ethyl]-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[2-(Dipropylamino)ethyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The dipropylamino group can interact with neurotransmitter receptors, potentially modulating their activity. The phenolic group may also contribute to the compound’s antioxidant properties by scavenging free radicals and preventing oxidative damage.
Comparaison Avec Des Composés Similaires
4-[2-(Dipropylamino)ethyl]indoline-2,3-dione: Known for its use in the treatment of Parkinson’s disease.
4-[2-(Dipropylamino)ethyl]-N-methoxyindol-2-one: Studied for its potential therapeutic effects.
Uniqueness: 4-[2-(Dipropylamino)ethyl]-2-methoxyphenol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes.
Propriétés
Numéro CAS |
82801-98-7 |
|---|---|
Formule moléculaire |
C15H25NO2 |
Poids moléculaire |
251.36 g/mol |
Nom IUPAC |
4-[2-(dipropylamino)ethyl]-2-methoxyphenol |
InChI |
InChI=1S/C15H25NO2/c1-4-9-16(10-5-2)11-8-13-6-7-14(17)15(12-13)18-3/h6-7,12,17H,4-5,8-11H2,1-3H3 |
Clé InChI |
ZGNRMCDILCWDJY-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CCC1=CC(=C(C=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


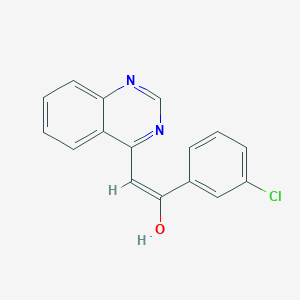
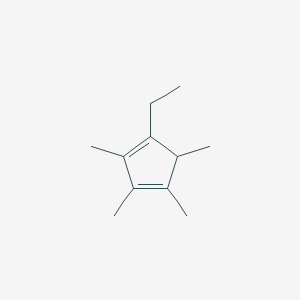

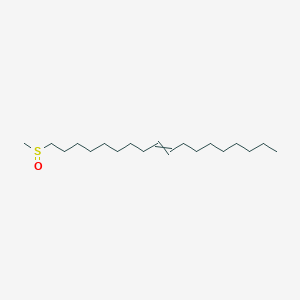
![1-{[1-Bromo-2-(2,2-dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane](/img/structure/B14412853.png)
![4-Methoxyphenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14412856.png)


![5-([1,1'-Biphenyl]-4-yl)-2-(4-methylphenyl)-1,3-oxazole](/img/structure/B14412881.png)
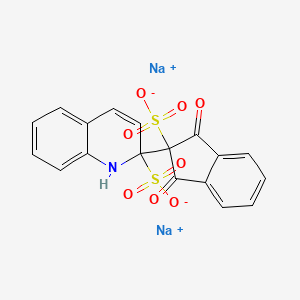

![4-Methyl-N-[(pyridin-2-yl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14412892.png)

